molecular formula C8H6Br2O4S B13142148 Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate

Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate

Cat. No.: B13142148
M. Wt: 358.01 g/mol
InChI Key: YKMCAJCXOJEUPO-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H6Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two ester groups attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate.

    Reduction: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

    Oxidation: This compound sulfone.

Scientific Research Applications

Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3,4-dibromothiophene-2,5-dicarboxylate depends on its specific applicationThese interactions can modulate various biochemical pathways, leading to desired effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromothiophene: Lacks the ester groups present in dimethyl 3,4-dibromothiophene-2,5-dicarboxylate.

    Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate: A positional isomer with bromine atoms at different positions on the thiophene ring.

    3,4-Dimethoxythiophene-2,5-dicarboxylate: Contains methoxy groups instead of bromine atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and ester groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H6Br2O4S

Molecular Weight

358.01 g/mol

IUPAC Name

dimethyl 3,4-dibromothiophene-2,5-dicarboxylate

InChI

InChI=1S/C8H6Br2O4S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h1-2H3

InChI Key

YKMCAJCXOJEUPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)Br)Br

Origin of Product

United States

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